molecular formula C9H6Cl2N2 B13605619 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile

1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B13605619
M. Wt: 213.06 g/mol
InChI Key: ZNZHPFUESXOINV-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H6Cl2N2 It is a derivative of pyridine, featuring a cyclopropane ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of 2,6-dichloropyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with cyclopropane carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Ring-Opened Products: The ring-opening reactions can yield linear or branched chain compounds, depending on the reaction conditions.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of 1-(2,6-Dichloropyridin-4-yl)cyclopropane-1-carbonitrile.

    2,6-Dichloropyridine-3-carboxylic acid: Another derivative of 2,6-dichloropyridine with different functional groups.

    2,6-Dibromopyridine: A similar compound with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H6Cl2N2/c10-7-3-6(4-8(11)13-7)9(5-12)1-2-9/h3-4H,1-2H2

InChI Key

ZNZHPFUESXOINV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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